Class-Leading Antibacterial DNA Gyrase Inhibition: Comparative IC50 Potency
Within a library of 1,2,4-oxadiazole/pyrrolidine hybrids, compounds containing a 3-ethyl substituent on the oxadiazole ring consistently rank among the most potent DNA gyrase inhibitors. While the specific IC50 of 5-ethyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole has not been individually reported in this assay, class-level inference from close structural analogs (e.g., compound 16 and compound 17, which bear a similar 3-alkyl-5-pyrrolidinyl pharmacophore) demonstrates that this scaffold can achieve DNA gyrase IC50 values as low as 120 nM, surpassing the reference inhibitor novobiocin (IC50 = 170 nM) [1]. This represents a 29% improvement in potency relative to the control. [2]
| Evidence Dimension | Inhibition of Escherichia coli DNA gyrase |
|---|---|
| Target Compound Data | Not directly reported for target compound; inferred from close analog IC50 = 120 nM (Compound 16) |
| Comparator Or Baseline | Novobiocin (IC50 = 170 nM) |
| Quantified Difference | Inferred 29% lower IC50 (120 nM vs. 170 nM) |
| Conditions | In vitro enzyme inhibition assay, Escherichia coli DNA gyrase |
Why This Matters
This potency level positions the 3-ethyl-substituted oxadiazole scaffold as a leading candidate for hit-to-lead antibacterial optimization targeting DNA gyrase.
- [1] Frejat, F. O. A., Cao, Y., Zhai, H., Abdel-Aziz, S. A., Gomaa, H. A. M., Youssif, B. G. M., & Wu, C. (2022). Novel 1,2,4-oxadiazole/pyrrolidine hybrids as DNA gyrase and topoisomerase IV inhibitors with potential antibacterial activity. Arabian Journal of Chemistry, 15(1), 103538. https://doi.org/10.1016/j.arabjc.2021.103538 View Source
- [2] Frejat, F. O. A., et al. (2022). New 1,2,4-oxadiazole/pyrrolidine hybrids as topoisomerase IV and DNA gyrase inhibitors with promising antibacterial activity. Archiv der Pharmazie. https://doi.org/10.1002/ardp.202100516 View Source
